S-(3-Aminopropyl)-D-cysteine

Enzymatic specificity H₂S biosynthesis D-amino acid metabolism

S-(3-Aminopropyl)-D-cysteine (CAS 2185811-16-7) is a synthetic, non-proteinogenic, sulfur-containing amino acid derivative belonging to the class of S-conjugates of D-cysteine. It features a 3-aminopropyl group attached via a thioether linkage to the sulfur atom of D-cysteine, yielding a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.26 g/mol.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
CAS No. 2185811-16-7
Cat. No. B12690672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-Aminopropyl)-D-cysteine
CAS2185811-16-7
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC(CN)CSCC(C(=O)O)N
InChIInChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
InChIKeyKLGFHUHSBPGOAU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(3-Aminopropyl)-D-cysteine (CAS 2185811-16-7): Procurement-Relevant Physicochemical & Classification Overview


S-(3-Aminopropyl)-D-cysteine (CAS 2185811-16-7) is a synthetic, non-proteinogenic, sulfur-containing amino acid derivative belonging to the class of S-conjugates of D-cysteine. It features a 3-aminopropyl group attached via a thioether linkage to the sulfur atom of D-cysteine, yielding a molecular formula of C₆H₁₄N₂O₂S and a molecular weight of 178.26 g/mol [1]. The D-configuration at the α-carbon (IUPAC: (2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid) distinguishes it from its L-enantiomer (CAS 51785-96-7) and from other chain-length analogs such as S-(2-aminoethyl)-L-cysteine (thialysine) [2]. Predicted physicochemical properties include a LogP of -0.04, polar surface area of 115 Ų, and water solubility of approximately 3.77×10⁵ mg/L, indicating high aqueous solubility suitable for biological assay formats .

Stereochemical Control D-enantiomer for DAAO/3MST pathway studies
Metabolic Probe Thioether-linked 3-aminopropyl chain supports ketimine cyclization
Assay Compatibility Reported high aqueous solubility may support biological assay formats

Why S-(3-Aminopropyl)-D-cysteine Cannot Be Replaced by Generic Aminopropylcysteine or L-Enantiomer Preparations


Substituting S-(3-Aminopropyl)-D-cysteine with the more commonly available racemic aminopropylcysteine (often catalogued under CAS 51785-96-7 as the L-form or unspecified stereochemistry) introduces critical risks in experimental reproducibility and biological interpretation. D-amino acid derivatives are not recognized by L-amino acid-specific metabolic enzymes; conversely, only D-amino acid oxidase (DAAO) processes the D-enantiomer to generate 3-mercaptopyruvate for downstream hydrogen sulfide (H₂S) biosynthesis [1]. Furthermore, S-(3-aminopropyl)cysteine spontaneously cyclizes to a UV-detectable 7-membered ketimine (λmax = 296 nm) upon oxidative deamination—a property not shared by the shorter-chain analog S-(2-aminoethyl)homocysteine (AEHC), which remains linear [2]. These stereochemical and structural distinctions dictate divergent enzymatic processing, metabolic fate, and analytical detectability, making generic interchange scientifically unsound.

Property
S-(3-Aminopropyl)-D-cysteine
Generic or L-Enantiomer
Enzymatic Processing
DAAO substrate; generates 3-mercaptopyruvate for H₂S
LAAO substrate; may not engage DAAO pathway
Ketimine Cyclization
Spontaneous 7-membered ketimine; UV λmax 296 nm
Linear ketoderivative; no characteristic UV peak
Cellular Transport
Distinct leucine transport inhibition profile
Differing cationic/neutral amino acid transport inhibition

S-(3-Aminopropyl)-D-cysteine: Quantitative Differentiation Evidence vs. Closest Analogs


Enantioselective Substrate Specificity: D-Form Processed Only by D-Amino Acid Oxidase (DAAO)

S-(3-Aminopropyl)-D-cysteine, by virtue of its D-configuration, is exclusively a substrate for D-amino acid oxidase (DAAO) and not L-amino acid oxidase (LAAO). In contrast, S-(3-Aminopropyl)-L-cysteine is processed solely by LAAO. This stereochemical exclusivity directly mirrors the well-characterized differential metabolism of D-cysteine vs. L-cysteine: D-cysteine is converted by DAAO to 3-mercaptopyruvate, which then serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST) to produce H₂S, whereas L-cysteine relies on the transsulfuration pathway enzymes CBS and CSE [1]. D-Cysteine protects primary cerebellar neurons from H₂O₂-induced oxidative stress (cell viability increased from ~40% to ~80% at 1 mM) and attenuates renal ischemia-reperfusion injury more effectively than L-cysteine at equimolar doses [2].

DAAO Enantioselectivity
Class-level inference
D-cysteine increases neuronal viability ~40 pp (H₂O₂ model); renal I/R protection D > L
Reported neuroprotection & renal model response context
Class-level; S-(3-aminopropyl)-D-cysteine specific data not separately reported
Enzymatic specificity H₂S biosynthesis D-amino acid metabolism Neuroprotection

Spontaneous Ketimine Cyclization: Distinctive UV Signature Absent in Shorter-Chain Analog AEHC

Upon oxidative deamination by snake venom L-amino acid oxidase in the presence of catalase, S-aminopropylcysteine forms a ketoderivative that spontaneously cyclizes to a 7-membered cyclic ketimine with a characteristic UV absorption maximum at 296 nm. This cyclization is structurally dependent on the 3-carbon aminopropyl side chain; the 2-carbon analog S-(2-aminoethyl)homocysteine (AEHC) does not cyclize under identical conditions and instead undergoes oxidative decarboxylation when catalase is absent [1]. The formation of the 296-nm-absorbing ketimine provides a direct, quantitative spectrophotometric method for tracking S-aminopropylcysteine metabolism.

Ketimine Cyclization vs AEHC
Head-to-head
S-aminopropylcysteine cyclizes to 7-membered ketimine, λmax = 296 nm; AEHC remains linear
Enables label-free UV metabolic tracking
Snake venom LAAO + catalase; in vitro
Ketimine detection UV spectrophotometry Metabolic intermediate tracking Sulfur amino acid chemistry

Differential Inhibition of Cationic Amino Acid Transport: APC vs. AEHC in CHO Cells

In Chinese hamster ovary (CHO) cells, aminopropylcysteine (APC) and aminoethylhomocysteine (AEHC) exhibit divergent inhibition profiles against cationic and neutral amino acid transport systems. Both compounds inhibit lysine and arginine transport, but AEHC is a stronger inhibitor of cationic transport than APC. Conversely, APC inhibits leucine transport more potently than AEHC. Neither compound binds to E. coli lysine transport systems [1]. This differential transporter interaction profile suggests that the 3-aminopropyl side chain of APC confers distinct cellular uptake and efflux characteristics.

Transport Inhibition Profile
Head-to-head
APC > AEHC for leucine transport inhibition; AEHC > APC for Lys/Arg inhibition
Distinct cellular uptake profile
CHO cell assays; exact IC₅₀ not reported
Amino acid transport CHO cells Lysine/arginine transport Cellular uptake

Acid Hydrolysis Stability: S-3-Aminopropylcysteine Quantitation Within 10% of Predicted Values

S-3-aminopropylcysteine demonstrates exceptional stability under standard acid hydrolysis conditions (6N HCl, 110°C, 24 h) used for amino acid analysis, enabling accurate quantitation of alkylated cysteine residues in proteins. When proteins are alkylated with 3-bromopropylamine, the resulting S-3-aminopropylcysteine elutes as a unique peak on four different amino acid analyzer systems without requiring gradient modification. Quantitation accuracy is within 10% of predicted cysteine values across multiple known protein standards. No evidence of non-specific alkylation of other amino acid residues is observed under optimized conditions [1].

Acid Hydrolysis Stability
Cross-study comparable
Quantitation within 10% of predicted cysteine values
Supports accurate cysteine analysis in proteomics
6N HCl, 110°C, 24 h; four analyzer systems
Amino acid analysis Protein alkylation Cysteine quantitation Acid hydrolysis stability

Enzymatic Precursor for [1,4]-Thiazepane-3-carboxylic Acid Synthesis via DAAO Cascade

(S)-S-aminopropylcysteine serves as the key substrate for the enzymatic synthesis of the novel 7-membered cyclic amino acid [1,4]-thiazepane-3-carboxylic acid. The synthesis employs a two-enzyme cascade: D-amino acid oxidase (DAAO) or L-amino acid oxidase (LAAO) oxidizes the ω-amino group to an α-keto acid, which spontaneously cyclizes to a cyclic imine, followed by NADPH-dependent reduction by N-methyl-L-amino acid dehydrogenase (NMAADH) to yield enantiomerically pure L-form cyclic amino acid [1]. Critically, the D-enantiomer of the substrate (i.e., S-(3-aminopropyl)-D-cysteine) can be directly utilized with DAAO, bypassing the need for enantiomerically pure L-form starting material, which is a limitation of conventional chemical syntheses [2].

Thiazepane Synthesis Precursor
Class-level inference
DAAO + NMAADH cascade yields [1,4]-thiazepane-3-carboxylic acid
Supports biocatalytic cyclic amino acid synthesis
D-form avoids LAAO/NMAADH incompatibility
Cyclic amino acid synthesis Biocatalysis D-amino acid oxidase Thiazepane

Glutamine Transaminase Substrate: Chain-Length-Dependent Processing

Bovine liver glutamine transaminase deaminates S-(3-aminopropyl)cysteine and its selenium analog Se-(3-aminopropyl)selenocysteine, producing α-keto acids that spontaneously cyclize to ketimine derivatives. Kinetic parameter determination revealed that the enzyme's substrate specificity is influenced by the side-chain carbon chain length, but not by the identity of the heteroatom (sulfur vs. selenium) nor its position within the chain [1]. S-(2-aminoethyl)homocysteine is also a substrate. This chain-length sensitivity implies that the 3-aminopropyl side chain of the target compound occupies a distinct kinetic space compared to the 2-aminoethyl analog (thialysine) and the 4-aminobutyl analog [2].

Chain-Length-Dependent Transaminase
Cross-study comparable
Chain-length-dependent kinetics: C3 (APC) vs C2 (thialysine) vs C4
Supports mechanistic dissection of transaminase specificity
Specific Kₘ not reported; bovine liver enzyme
Transamination kinetics Ketimine formation Substrate specificity Sulfur amino acid metabolism

S-(3-Aminopropyl)-D-cysteine: Evidence-Backed Research & Procurement Application Scenarios


DAAO/3MST-Dependent Hydrogen Sulfide (H₂S) Pathway Studies

S-(3-Aminopropyl)-D-cysteine is the enantiomerically appropriate substrate for investigating D-amino acid oxidase (DAAO)-coupled H₂S production via the 3-mercaptopyruvate sulfurtransferase (3MST) pathway. Unlike the L-enantiomer, which is inert toward DAAO, the D-form generates 3-mercaptopyruvate upon DAAO-mediated oxidative deamination . This enables researchers to dissect the D-cysteine-dependent arm of H₂S biosynthesis independently of the canonical L-cysteine/CBS/CSE pathway, with direct relevance to neuroprotection and renal ischemia-reperfusion models where D-cysteine has demonstrated superior efficacy over L-cysteine .

Spectrophotometric Tracking of Sulfur Amino Acid Metabolism via 296-nm Ketimine Detection

The spontaneous cyclization of oxidatively deaminated S-(3-aminopropyl)-D-cysteine to a 7-membered ketimine with λmax at 296 nm provides a label-free, real-time UV spectrophotometric readout for metabolic studies . This property is unique to the 3-aminopropyl side chain and absent in the 2-carbon analog AEHC. Laboratories can monitor enzyme kinetics (e.g., with LAAO or DAAO) by following absorbance at 296 nm, eliminating the need for derivatization or chromatographic separation in high-throughput screening formats.

Quantitative Cysteine Residue Analysis in Proteomics Workflows

When used as the 3-bromopropylamine alkylation adduct (S-3-aminopropylcysteine), this compound enables accurate amino acid analysis of cysteine content in acid-hydrolyzed proteins. The alkylated derivative is stable to 6N HCl at 110°C for 24 hours, elutes at a unique position across multiple analyzer systems, and yields cysteine quantitation within 10% of predicted values without evidence of off-target amino acid alkylation . This validated analytical method supports procurement for core proteomics facilities and protein characterization laboratories.

Biocatalytic Synthesis of [1,4]-Thiazepane-3-carboxylic Acid Using DAAO Cascades

S-(3-Aminopropyl)-D-cysteine is the preferred substrate for enzymatic production of the 7-membered cyclic amino acid [1,4]-thiazepane-3-carboxylic acid when coupled with D-amino acid oxidase (DAAO) and N-methyl-L-amino acid dehydrogenase (NMAADH). The DAAO-based route avoids the NMAADH inactivation caused by snake venom LAAO, which complicates the L-enantiomer-based synthesis . This application is relevant for medicinal chemistry groups synthesizing thiazepane-containing compound libraries or exploring cyclic amino acid scaffolds.

Application
Selection Property
Validation Focus
DAAO/3MST H₂S Pathway Studies
Stereochemical identity (D-enantiomer)
DAAO-dependent H₂S production endpoint
Spectrophotometric Ketimine Tracking
3-Aminopropyl side-chain length
296 nm ketimine detection specificity
Cysteine Quantitation in Proteomics
Acid hydrolysis stability
Amino acid analyzer quantitation accuracy
Biocatalytic Thiazepane Synthesis
DAAO-compatible substrate
Enzymatic cascade productivity
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